![molecular formula C17H15N3O2S B5438362 2-[3-(4-morpholinylcarbonyl)-2-pyridinyl]-1,3-benzothiazole](/img/structure/B5438362.png)

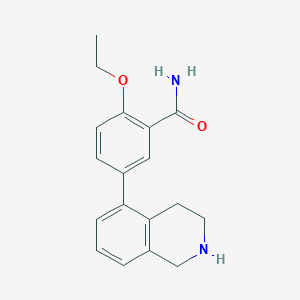

2-[3-(4-morpholinylcarbonyl)-2-pyridinyl]-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- 2-[3-(4-Morpholinylcarbonyl)-2-pyridinyl]-1,3-benzothiazole is a chemical compound with potential applications in various fields. Research in this area has focused on synthesis methods, molecular structure analysis, chemical reactions, and property exploration.

Synthesis Analysis

- Synthesis of similar compounds involves efficient routes, often utilizing catalysts. For example, Ga(OTf)3 was used to promote the synthesis of related functionalized 2-carbonyl-imidazo[1,2-a]pyridines, demonstrating the potential for efficient synthetic routes for such complex molecules (Yang et al., 2015).

Molecular Structure Analysis

- The molecular structure of similar benzothiazole derivatives has been studied, revealing details like crystal structure, conformation, and intermolecular interactions. For instance, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione was analyzed for its crystal structure and bonding interactions (Franklin et al., 2011).

Chemical Reactions and Properties

- Research on related compounds shows the complexity of chemical reactions they undergo. For instance, studies on thiazolopyridines involving the morpholin-4-yl moiety illustrate the diverse reactions and resulting structures that can be achieved (Lamphon et al., 2004).

Physical Properties Analysis

- Analysis of physical properties such as stability, solubility, and crystalline structure is crucial for understanding and applying these compounds. For instance, studies on compounds like ethyl 2-[4-(morpholin-4-yl)phenyl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-1,3-benzimidazole-5-carboxylate provide insights into their physical characteristics (Yoon et al., 2012).

Mécanisme D'action

Target of Action

Related compounds have been found to interact with alpha-synuclein (α-syn), a protein implicated in neurodegenerative disorders such as parkinson’s disease .

Mode of Action

This inhibition could potentially prevent the formation of neurotoxic amyloid aggregates, which are characteristic of several neurodegenerative diseases .

Biochemical Pathways

The inhibition of α-syn aggregation suggests that it may influence pathways related to protein folding and degradation, potentially mitigating the neurotoxic effects of protein aggregation .

Result of Action

The potential inhibition of α-syn aggregation suggests that it could have neuroprotective effects, potentially mitigating the neurodegeneration associated with disorders like parkinson’s disease .

Propriétés

IUPAC Name |

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-17(20-8-10-22-11-9-20)12-4-3-7-18-15(12)16-19-13-5-1-2-6-14(13)23-16/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLDDVZFFNSZHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5438294.png)

![4-benzyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5438297.png)

![N-(3-acetylphenyl)-4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5438304.png)

![N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5438322.png)

![ethyl 2-(3-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438332.png)

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5438346.png)

![1-allyl-4-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5438357.png)

![N-[2-(3,4-dimethylphenyl)vinyl]-2-furamide](/img/structure/B5438365.png)

![(3aR*,6aS*)-2-allyl-5-(3-cyano-5-fluorobenzoyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5438374.png)

![4-(aminosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5438386.png)